Radical Reactivity Suppression: Alfrey-Price Q Value Comparison with Styrene
Pentachlorostyrene exhibits a dramatically reduced Alfrey-Price Q value of 0.22, compared to styrene's reference Q of 1.00 [1]. This 78% reduction in the resonance stabilization parameter arises from steric inhibition of resonance: the two ortho-chlorine substituents force the vinyl group out of coplanarity with the aromatic ring, preventing π-orbital overlap between the vinyl group and the benzene ring. The e value is correspondingly shifted positively due to the electron-withdrawing effect of five chlorine atoms. For radical copolymerization, this means pentachlorostyrene will exhibit markedly different reactivity ratios than styrene or mono/dichlorostyrenes when paired with any comonomer.
| Evidence Dimension | Alfrey-Price Q resonance parameter |
|---|---|
| Target Compound Data | Q = 0.22 |
| Comparator Or Baseline | Styrene: Q = 1.00 (reference standard) |
| Quantified Difference | Q reduced by 78% (0.22 vs. 1.00) |
| Conditions | Alfrey-Price Q-e scheme for radical copolymerization, as reported in copolymerization parameter compilations |
Why This Matters
Procurement decisions for copolymer synthesis must account for this ~4.5-fold lower Q value, as substituting styrene with pentachlorostyrene without adjusting comonomer feed ratios will result in dramatically different copolymer composition and sequence distribution.
- [1] Alfrey, T.; Ebelke, W. H. Steric Inhibition of Resonance in Pentachlorostyrene. J. Am. Chem. Soc. 1949, 71, 3120. Q = 0.22 value cited in: Gumbs, R. et al. Macromolecules 1969, 2 (1), 7–12; and in Young, L. J. Copolymerization Parameters. J. Polym. Sci. 1961, 54 (160), 411–455. View Source
